Cas no 1804096-27-2 (Ethyl 2-hydroxy-5-(trifluoromethyl)pyridine-3-acetate)
Ethyl 2-hydroxy-5-(trifluoromethyl)pyridine-3-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-hydroxy-5-(trifluoromethyl)pyridine-3-acetate
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- Inchi: 1S/C10H10F3NO3/c1-2-17-8(15)4-6-3-7(10(11,12)13)5-14-9(6)16/h3,5H,2,4H2,1H3,(H,14,16)
- InChI Key: NQTJHRVYICAESH-UHFFFAOYSA-N
- SMILES: FC(C1=CNC(C(=C1)CC(=O)OCC)=O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 396
- XLogP3: 0.8
- Topological Polar Surface Area: 55.4
Ethyl 2-hydroxy-5-(trifluoromethyl)pyridine-3-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029004605-250mg |
Ethyl 2-hydroxy-5-(trifluoromethyl)pyridine-3-acetate |
1804096-27-2 | 95% | 250mg |
$1,068.20 | 2022-04-02 | |
| Alichem | A029004605-500mg |
Ethyl 2-hydroxy-5-(trifluoromethyl)pyridine-3-acetate |
1804096-27-2 | 95% | 500mg |
$1,769.25 | 2022-04-02 | |
| Alichem | A029004605-1g |
Ethyl 2-hydroxy-5-(trifluoromethyl)pyridine-3-acetate |
1804096-27-2 | 95% | 1g |
$2,750.25 | 2022-04-02 |
Ethyl 2-hydroxy-5-(trifluoromethyl)pyridine-3-acetate Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on Ethyl 2-hydroxy-5-(trifluoromethyl)pyridine-3-acetate
Ethyl 2-hydroxy-5-(trifluoromethyl)pyridine-3-acetate (CAS No. 1804096-27-2): A Comprehensive Overview
Ethyl 2-hydroxy-5-(trifluoromethyl)pyridine-3-acetate (CAS No. 1804096-27-2) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural features, plays a pivotal role in the development of novel therapeutic agents and advanced chemical synthesis methodologies.
The molecular structure of Ethyl 2-hydroxy-5-(trifluoromethyl)pyridine-3-acetate encompasses a pyridine core substituted with a hydroxyl group at the 2-position, a trifluoromethyl group at the 5-position, and an acetate ester at the 3-position. This arrangement imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of derivatives, making it an attractive candidate for drug design.
In recent years, there has been a surge in research focusing on the applications of Ethyl 2-hydroxy-5-(trifluoromethyl)pyridine-3-acetate in medicinal chemistry. Its structural motif is particularly relevant in the development of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its potential in inhibiting enzymes involved in inflammatory responses and cancer progression. The hydroxyl and trifluoromethyl groups contribute to its binding affinity and selectivity, making it a promising scaffold for further derivatization.
One of the most compelling aspects of Ethyl 2-hydroxy-5-(trifluoromethyl)pyridine-3-acetate is its versatility in synthetic applications. Researchers have leveraged its reactivity to develop novel synthetic routes for complex molecules. The pyridine core serves as a versatile platform for further functionalization, enabling the creation of diverse derivatives with tailored biological activities. This flexibility has been particularly useful in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases.
The pharmaceutical industry has shown particular interest in derivatives of Ethyl 2-hydroxy-5-(trifluoromethyl)pyridine-3-acetate due to their potential therapeutic benefits. Preclinical studies have highlighted its role in modulating pathways associated with neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier and interact with specific receptors makes it an intriguing candidate for central nervous system (CNS) drug development.
Advances in computational chemistry have further enhanced the understanding of Ethyl 2-hydroxy-5-(trifluoromethyl)pyridine-3-acetate's interactions with biological targets. Molecular modeling techniques have been employed to predict binding affinities and optimize lead compounds for clinical trials. These computational approaches have accelerated the drug discovery process, allowing researchers to identify promising candidates more efficiently.
The synthesis of Ethyl 2-hydroxy-5-(trifluoromethyl)pyridine-3-acetate itself is a testament to the ingenuity of modern organic chemistry. Multi-step synthetic routes have been developed, incorporating advanced catalytic methods and green chemistry principles to improve yield and reduce environmental impact. These methodologies align with global efforts to promote sustainable chemical practices.
In conclusion, Ethyl 2-hydroxy-5-(trifluoromethyl)pyridine-3-acetate (CAS No. 1804096-27-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it a valuable tool for drug discovery and synthetic applications. As research continues to uncover new therapeutic possibilities, this compound is poised to play an increasingly important role in developing next-generation therapeutics.
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